molecular formula C13H17N3O3 B4932916 N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide

N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide

Cat. No.: B4932916
M. Wt: 263.29 g/mol
InChI Key: SLHFQUXGYWCPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPHA is a hydrazide derivative that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been synthesized using various methods, including the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid.

Mechanism of Action

The mechanism of action of EPHA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. EPHA has been shown to selectively inhibit the COX-2 isoform, which is upregulated in response to inflammation and plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
EPHA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been shown to reduce pain and fever by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

EPHA has several advantages for use in lab experiments, including its high purity and stability. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, EPHA has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on EPHA, including investigating its potential as an anti-tumor agent in humans, exploring its effects on other inflammatory pathways, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.
In conclusion, EPHA is a promising compound that exhibits potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied in animal models, and there is potential for further research to explore its potential as an anti-tumor agent and its effects on other inflammatory pathways. However, further studies are needed to fully understand the safety and efficacy of EPHA in clinical settings.

Synthesis Methods

The synthesis of EPHA involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with isopropylidene malonic acid. The product is then purified using recrystallization to obtain a white crystalline solid.

Scientific Research Applications

EPHA has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and fever in animal models. Additionally, EPHA has been investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-19-11-7-5-10(6-8-11)14-12(17)13(18)16-15-9(2)3/h5-8H,4H2,1-3H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFQUXGYWCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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